Phosphonic acid, (2-oxo-3-tetrahydrothienyl)-, dibenzyl ester
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Overview
Description
Phosphonic acid, (2-oxo-3-tetrahydrothienyl)-, dibenzyl ester is a chemical compound with the molecular formula C17H17O4PS. It is known for its unique structure, which includes a phosphonic acid group and a tetrahydrothienyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2-oxo-3-tetrahydrothienyl)-, dibenzyl ester typically involves the reaction of phosphonic acid derivatives with tetrahydrothienyl compounds. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the careful control of temperature and pressure to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (2-oxo-3-tetrahydrothienyl)-, dibenzyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols or other reduced compounds.
Scientific Research Applications
Phosphonic acid, (2-oxo-3-tetrahydrothienyl)-, dibenzyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphonic acid, (2-oxo-3-tetrahydrothienyl)-, dibenzyl ester involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions and enzymes, affecting their activity. The tetrahydrothienyl ring may also play a role in modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (2-oxo-3-tetrahydrothienyl)-, dibenzyl ester
- Erdosteine Bis-N-(2-Oxo-3-tetrahydrothienyl) Impurity (Erdosteine EP21506)
Uniqueness
This compound is unique due to its specific combination of a phosphonic acid group and a tetrahydrothienyl ring. This structure imparts distinctive chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
73805-83-1 |
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Molecular Formula |
C18H20NO4PS |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-[bis(phenylmethoxy)phosphorylamino]thiolan-2-one |
InChI |
InChI=1S/C18H20NO4PS/c20-18-17(11-12-25-18)19-24(21,22-13-15-7-3-1-4-8-15)23-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21) |
InChI Key |
HJZKRKJNSYCZJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)C1NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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